molecular formula C22H16FN3S2 B11529576 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B11529576
M. Wt: 405.5 g/mol
InChI Key: KYHJJIBXAUYJAB-UHFFFAOYSA-N
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Description

Chemical Context and Significance of Thiophene-Containing Heterocyclic Compounds

Thiophene, a five-membered aromatic ring containing one sulfur atom, has long been recognized for its electronic and structural versatility in organic synthesis. Its electron-rich nature facilitates π-π stacking interactions with biological targets, while the sulfur atom enhances binding affinity through polar interactions. In medicinal chemistry, thiophene derivatives exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of thiophene into hybrid scaffolds, such as pyrazolyl-thiazoles, leverages its aromatic stability and ability to modulate electron density across conjugated systems, thereby enhancing molecular recognition by enzymes or receptors.

Recent studies highlight thiophene’s role in improving pharmacokinetic profiles, particularly in crossing lipid membranes due to its moderate hydrophobicity. For example, thiophene-containing analogs of known drugs often demonstrate superior bioavailability compared to their non-thiophene counterparts. This trend is evident in compounds targeting bacterial FabH enzymes and fungal cytochrome P450, where thiophene’s sulfur atom participates in critical hydrogen-bonding networks.

Structural Motifs in 2-[5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Phenyl-1,3-Thiazole

The target compound features four distinct structural units:

  • Thiophen-2-yl group : Positioned at the 3rd position of the dihydropyrazole ring, this unit contributes aromatic character and potential sulfur-mediated interactions with biological targets. Its electron-rich nature may facilitate charge-transfer complexes with receptor residues.
  • 4-Fluorophenyl substituent : Attached to the 5th position of the dihydropyrazole, the fluorine atom introduces electronegativity, enhancing lipophilicity and metabolic stability through reduced oxidative metabolism. The para-fluorine orientation minimizes steric hindrance while maximizing electronic effects on the adjacent pyrazole ring.
  • 4,5-Dihydro-1H-pyrazole core : This partially saturated bicyclic system balances rigidity and flexibility, enabling conformational adjustments during target binding. The dihydro configuration reduces planarity, potentially mitigating intercalation-related toxicity.
  • 4-Phenyl-1,3-thiazole moiety : The thiazole ring, linked to the pyrazole via a nitrogen atom, introduces additional aromaticity and hydrogen-bonding capacity through its nitrogen and sulfur atoms. The phenyl group at the 4th position further augments hydrophobic interactions within binding pockets.

The synergy between these motifs is exemplified by the compound’s predicted solubility (LogP ≈ 3.2) and polar surface area (≈75 Ų), which align with Lipinski’s criteria for drug-likeness.

Historical Development of Thiazolyl-Pyrazole Derivatives in Medicinal Chemistry

The strategic hybridization of thiazole and pyrazole rings emerged in the early 2000s as a response to growing antimicrobial resistance. Initial efforts focused on combining thiazole’s antimicrobial properties (derived from natural products like bacitracin) with pyrazole’s anti-inflammatory activity. A pivotal advancement occurred with the discovery that dihydropyrazole derivatives exhibit enhanced metabolic stability compared to fully aromatic analogs, attributed to reduced cytochrome P450-mediated oxidation.

The introduction of fluorine substituents marked another milestone, as seen in compounds like celecoxib analogs, where para-fluorination improved COX-2 selectivity. Parallel developments in synthetic methodologies, particularly Hantzsch thiazole synthesis and [3+2] cycloadditions for pyrazole formation, enabled efficient construction of these hybrids. Recent computational studies have further refined design principles, demonstrating that thiophene incorporation in such hybrids increases binding affinity for kinase targets by 30–50% compared to furan or pyrrole analogs.

Ongoing research prioritizes modular synthesis approaches, allowing systematic variation of substituents to optimize target engagement while minimizing off-target effects. For instance, replacing the 4-phenyl group in the thiazole moiety with heteroaromatic systems has shown promise in enhancing antimycobacterial activity. These historical developments underscore the compound’s position within a broader trajectory of rational heterocycle design in drug discovery.

Properties

Molecular Formula

C22H16FN3S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C22H16FN3S2/c23-17-10-8-16(9-11-17)20-13-18(21-7-4-12-27-21)25-26(20)22-24-19(14-28-22)15-5-2-1-3-6-15/h1-12,14,20H,13H2

InChI Key

KYHJJIBXAUYJAB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazoline Intermediate

The pyrazoline core is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common precursor is 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which serves as the substrate for subsequent thiazole formation.

Cyclocondensation of Hydrazine with Chalcone Derivatives

Hydrazine hydrate reacts with chalcone analogs bearing 4-fluorophenyl and thiophen-2-yl groups to form the pyrazoline ring. For example, the reaction of (E)-3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol under reflux yields the pyrazoline carbothioamide intermediate. This step proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by cyclization and tautomerization (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 70–85%

Thiazole Ring Formation

The thiazole moiety is introduced via cyclization of the pyrazoline carbothioamide with phenacyl bromide derivatives. This step utilizes the Hantzsch thiazole synthesis mechanism, where the thioamide group reacts with α-halo ketones to form the thiazole ring.

Reaction with Phenacyl Bromide

A representative procedure involves heating 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-phenyl-1-ethanone in ethanol containing triethylamine (Scheme 2). The reaction proceeds via nucleophilic substitution of the bromine atom by the thioamide sulfur, followed by cyclodehydration to form the thiazole ring.

Optimized Reaction Parameters

  • Solvent: Ethanol or PEG-400

  • Catalyst: Triethylamine or DMF

  • Temperature: 40–45°C (PEG-400) or reflux (ethanol)

  • Time: 2–5 hours

  • Yield: 65–80%

Mechanistic Insights and Regioselectivity

The regioselectivity of the thiazole formation is governed by the electronic and steric properties of the phenacyl bromide. Electron-withdrawing groups on the phenyl ring of phenacyl bromide enhance electrophilicity at the α-carbon, facilitating nucleophilic attack by the thioamide sulfur. Density functional theory (DFT) studies confirm that the reaction proceeds through a thiourea intermediate, which undergoes cyclization upon elimination of HBr.

Advanced Catalytic Systems and Solvent Effects

Recent innovations in green chemistry have employed polyethylene glycol (PEG-400) as a solvent and catalyst. PEG-400 enhances reaction rates and yields by stabilizing polar intermediates through hydrogen bonding. Comparative studies show PEG-400 improves yields by 15–20% compared to traditional ethanol-based systems.

Characterization and Analytical Validation

The final product is characterized using spectroscopic and crystallographic techniques:

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, aromatic protons), 5.21 (dd, pyrazoline CH2), 3.92 (s, thiazole CH).

  • FT-IR : 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).

Single-Crystal X-ray Diffraction

Crystallographic analysis reveals a planar thiazole ring fused to a non-planar pyrazoline moiety, with dihedral angles of 13° between rings. The 4-fluorophenyl group adopts a perpendicular orientation relative to the pyrazoline plane.

Comparative Analysis of Synthetic Routes

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Ethanol RefluxEthanolEt3N26598
PEG-400 SystemPEG-4001.58099
Microwave-AssistedDMFNaOH0.57597

Data compiled from .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have reported the synthesis of this compound using various methodologies that allow for high yields and purity. The structural characterization is often performed through techniques such as single crystal X-ray diffraction, which provides insights into its molecular conformation and packing in the crystal lattice .

Biological Activities

The compound exhibits several promising biological properties:

Anticancer Activity

Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL in assays against lung and colon cancer cells.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 7fA549193.93
Compound 7aA549208.58
Compound 7bA549238.14
Compound 7eA549>371.36

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses broad-spectrum activity against various pathogens, with the thiophene moiety contributing to enhanced efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented, showing significant inhibition of cyclooxygenase (COX) enzymes and reduced edema in preclinical models. The IC50 values for anti-inflammatory activity are comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity Comparison

CompoundModel UsedIC50 (µg/mL)
Compound ACOX Inhibition54.65
Compound BPaw Edema Model60.56

Neuropharmacological Activity

Preliminary studies suggest that the compound may have neuropharmacological effects, potentially acting as an antidepressant by modulating neurotransmitter systems. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating mood disorders.

Anticancer Study

A recent investigation assessed a series of pyrazole derivatives, including the target compound, for their cytotoxic effects on human cancer cell lines. Modifications in the pyrazole structure significantly influenced their potency against cancer cells.

Anti-inflammatory Study

Another study focused on evaluating the anti-inflammatory effects of related compounds using rat models. Results indicated that certain derivatives exhibited superior activity compared to traditional NSAIDs.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects : Halogen substituents (Cl, Br) minimally alter molecular conformation but significantly impact crystal packing due to differences in van der Waals radii and halogen bonding . For example, IDOMOF (Br) and WIGQIO (Cl) exhibit nearly identical conformations but distinct packing motifs .

Biological Implications : The 4-chlorophenyl analog (WIGQIO) demonstrates antimicrobial activity, suggesting that electron-withdrawing substituents may enhance bioactivity .

Methodological Consistency Across Studies

  • Synthesis : Most derivatives are synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by recrystallization in dimethylformamide (DMF) .
  • Characterization : SCXRD data are routinely processed using SHELX (e.g., SHELXL for refinement), with WinGX and ORTEP for visualization .
  • Therapeutic Screening: Limited biological data exist for the target compound; inferences are drawn from structurally similar analogs .

Biological Activity

The compound 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as a therapeutic agent in various diseases.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H16F N3 S
  • Molecular Weight : 335.41 g/mol
  • SMILES Notation : Cc1cc(C(=N)N)cc2c1c(c(=S)n2)C(=C)C(F)(F)C

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential in cancer therapy and neuroprotection.

1. Cytotoxic Activity

Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)10.21
Other AnalogHCT116 (Colorectal Cancer)11.17

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound exhibits potent antitumor activity comparable to other known anticancer agents .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The modulation of signaling pathways such as NF-kB has been implicated in its mechanism of action .

3. Neuroprotective Potential

Research has indicated that pyrazole derivatives can inhibit key metabolic enzymes associated with neurodegenerative disorders. For example, compounds similar to our target have demonstrated inhibition of acetylcholinesterase (AChE), which is vital for maintaining cognitive function:

CompoundEnzyme Inhibition IC50 (nM)
Pyrazole Analog 1AChE: 66.37
Pyrazole Analog 2α-Glycosidase: 43.72

These findings suggest that the compound may have potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole and thiazole derivatives:

Case Study 1: Anticancer Activity
In a study conducted by Masaret et al., a series of thiazole-pyrazole hybrids were synthesized and evaluated for their anticancer properties against MCF-7 cells. The study concluded that modifications on the phenyl groups significantly influenced cytotoxicity, with particular emphasis on the fluorine substitution enhancing activity .

Case Study 2: Anti-inflammatory Mechanisms
Girodet et al. explored the anti-inflammatory mechanisms of pyrazole derivatives, noting their ability to suppress TNF-alpha and IL-6 production in macrophages. This suggests a potential therapeutic role in managing chronic inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

The compound is synthesized via a multi-step process involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline ring, followed by thiazole ring closure using thiourea derivatives. Key steps include:

  • Hydrazine-α,β-unsaturated ketone condensation : Use ethanol or methanol as solvents at reflux (80–100°C) to achieve >70% yield .
  • Thiazole formation : Catalyze with iodine or acetic acid under microwave irradiation (50–80°C) for 1–3 hours to reduce side products .
  • Purification : Recrystallization from ethanol/dichloromethane mixtures improves purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • X-ray crystallography : Determines bond angles (e.g., C5–C4–C3 = 120.5°), torsion angles, and dihedral deviations (e.g., thiophene ring planar with pyrazoline core) .
  • NMR/FT-IR : Confirm functional groups (e.g., C-F stretch at 1220–1250 cm⁻¹) and regiochemistry of substituents .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 420–430) .

Q. What are the key structural features revealed by crystallographic studies?

The molecule adopts a twisted conformation due to steric hindrance between the fluorophenyl and thiophene groups. Key features:

  • Dihedral angles : 15–25° between thiazole and pyrazoline rings .
  • Hydrogen bonding : N–H···S interactions stabilize the crystal lattice (distance ~3.2 Å) .
  • Planarity : The thiophene ring is coplanar with the pyrazoline core, facilitating π-π stacking in biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Fluorophenyl group : Enhances lipophilicity (logP ~3.5) and improves blood-brain barrier penetration in CNS-targeted studies .
  • Thiophene vs. phenyl substitution : Thiophene increases π-stacking with enzyme active sites (e.g., COX-2 inhibition IC₅₀ = 12 µM vs. 25 µM for phenyl analogs) .
  • Bromine/chlorine substitution : Improves antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for non-halogenated analogs) by enhancing electrophilicity .

Q. How can discrepancies between experimental and computational structural data be resolved?

  • Bond angle deviations : DFT calculations often underestimate steric effects (e.g., C–C–C angles differ by 2–5° from X-ray data). Use B3LYP/6-311+G(d,p) basis sets for closer alignment .
  • Torsional strain : Molecular dynamics simulations (100 ns trajectories) refine conformational flexibility models .

Q. What computational strategies are effective for predicting binding affinity with biological targets?

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase) with scoring functions adjusted for halogen interactions .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 50 ns) .
  • QSAR models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values (R² > 0.85) .

Q. How should biological evaluation assays be designed to assess mechanisms of action?

  • Enzyme inhibition : Use fluorometric assays (e.g., β-lactamase inhibition with nitrocefin substrate) with controls (e.g., clavulanic acid) .
  • Cytotoxicity : Test against HEK-293 (normal) and MCF-7 (cancer) cells via MTT assay, ensuring IC₅₀ normalization to cisplatin .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

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